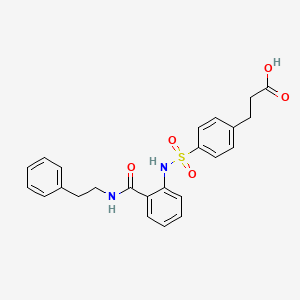
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid is a complex organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of phenethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with a phenylpropanoic acid derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may also contribute to the compound’s biological effects by interacting with cellular pathways involved in inflammation or pain.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acids: These compounds share a similar aromatic structure but differ in their functional groups.
Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, have similar chemical properties but different biological activities.
Phenylpropanoic acids: Other phenylpropanoic acids, such as ibuprofen, have similar structural features but distinct pharmacological effects.
Uniqueness
3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H24N2O5S |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
3-[4-[[2-(2-phenylethylcarbamoyl)phenyl]sulfamoyl]phenyl]propanoic acid |
InChI |
InChI=1S/C24H24N2O5S/c27-23(28)15-12-19-10-13-20(14-11-19)32(30,31)26-22-9-5-4-8-21(22)24(29)25-17-16-18-6-2-1-3-7-18/h1-11,13-14,26H,12,15-17H2,(H,25,29)(H,27,28) |
Clave InChI |
VELGGTAQFOKGJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15239260.png)
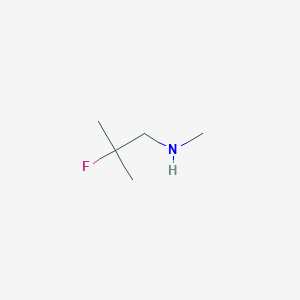
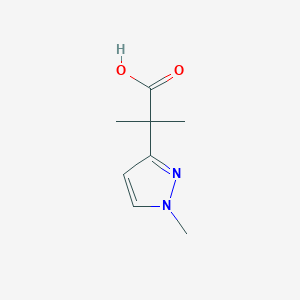

![1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione](/img/structure/B15239275.png)
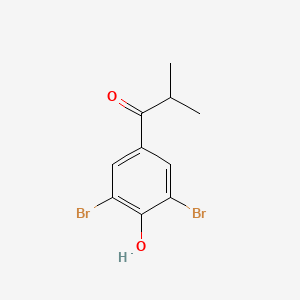
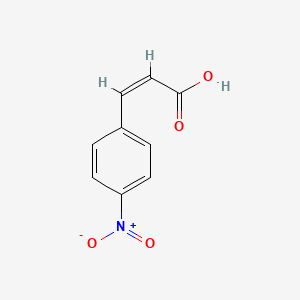
![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)

![8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15239328.png)
![4-(2-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239334.png)
![6-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B15239337.png)
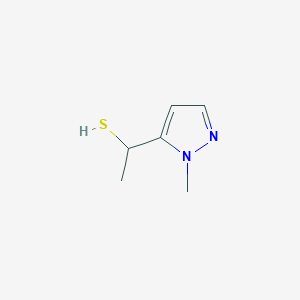
![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B15239347.png)
